![molecular formula C6H10O2 B14649148 1,2-Dioxaspiro[2.5]octane CAS No. 52874-62-1](/img/structure/B14649148.png)
1,2-Dioxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxaspiro[25]octane is a unique organic compound characterized by its spirocyclic structure, which includes a dioxane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioxaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with singlet oxygen, followed by a cyclization reaction. Another method includes the oxidation of 4-methylenetetrahydropyran using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepan-2-one.
Reduction: Reduction reactions can lead to the formation of different spirocyclic compounds.
Substitution: The compound can react with nucleophiles, leading to the fission of the oxirane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Methanol, phenols, thiols, and thiocyanic acids are common nucleophiles used in substitution reactions.
Major Products:
Oxepan-2-one: Formed through oxidation.
Spirocyclic Compounds: Formed through reduction and substitution reactions
Scientific Research Applications
1,2-Dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dioxaspiro[2.5]octane involves its reactivity with various nucleophiles and oxidizing agents. The compound’s unique spirocyclic structure allows it to undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the oxidation of cyclopentadiene and the fission of the oxirane ring .
Comparison with Similar Compounds
1,6-Dioxaspiro[2.5]octane: Shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
Oxaspiro[2.5]octane Derivatives: These compounds have similar core structures but include various functional groups that modify their reactivity and applications.
Uniqueness: 1,2-Dioxaspiro[2Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
52874-62-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1,2-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C6H10O2/c1-2-4-6(5-3-1)7-8-6/h1-5H2 |
InChI Key |
YEXXXSLDNALHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


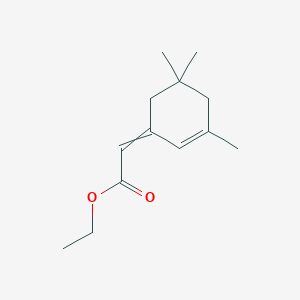
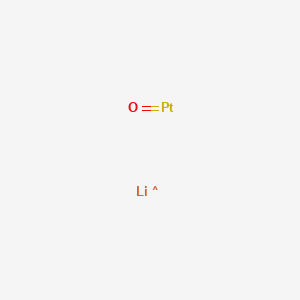
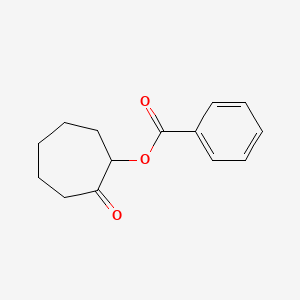
methanone](/img/structure/B14649095.png)

![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
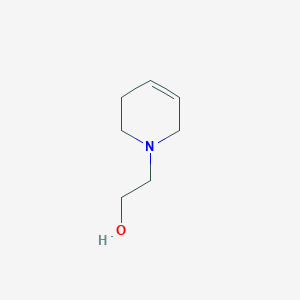
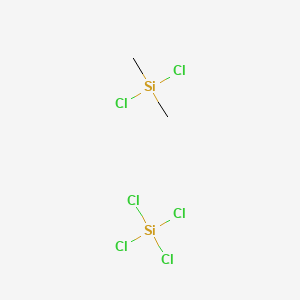
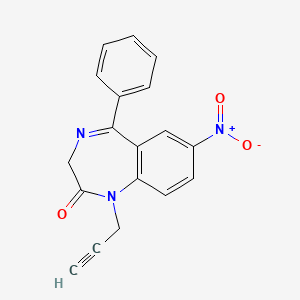
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
